1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-
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Overview
Description
1,2,4,8-Tetraazaspiro[45]decane-3-thione, 7,9-diphenyl- is a heterocyclic compound that features a spiro structure with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- typically involves the reaction of 3,3-dimethyl-2,6-diphenylpiperidin-4-one thiosemicarbazone with m-chloroperbenzoic acid in dichloromethane. The reaction is carried out at low temperatures (0–5°C) and involves stirring for about an hour .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thione group, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol.
Scientific Research Applications
1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Materials Science: Its unique spiro structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- involves its interaction with biological targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the spiro structure may allow the compound to fit into specific binding pockets, enhancing its selectivity and potency.
Comparison with Similar Compounds
1,2,4-Triazolidine-3-thione: Shares the thione group and has similar biological activities.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spiro compound with potential medicinal applications.
Uniqueness: 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- is unique due to its specific spiro structure and the presence of two phenyl groups, which may enhance its biological activity and stability compared to similar compounds.
Properties
CAS No. |
597577-97-4 |
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Molecular Formula |
C18H20N4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
7,9-diphenyl-1,2,4,8-tetrazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C18H20N4S/c23-17-20-18(22-21-17)11-15(13-7-3-1-4-8-13)19-16(12-18)14-9-5-2-6-10-14/h1-10,15-16,19,22H,11-12H2,(H2,20,21,23) |
InChI Key |
XNCGUGMAOBEOPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CC12NC(=S)NN2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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